
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent due to its ability to disrupt ribosome biogenesis and induce DNA damage in cancer cells.
Wirkmechanismus
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By disrupting ribosome biogenesis, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide induces nucleolar stress and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has also been shown to induce DNA damage through the formation of G-quadruplex structures in the DNA.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects on cancer cells. It disrupts ribosome biogenesis, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide also induces DNA damage through the formation of G-quadruplex structures in the DNA. In addition, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide is its selectivity for cancer cells with high levels of ribosome biogenesis. This makes it a promising anti-cancer agent with potential for use in a wide range of cancer types. However, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has limitations in terms of its toxicity and potential for off-target effects. It has been shown to cause dose-dependent toxicity in normal cells, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the development of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide as an anti-cancer agent. One area of research is the identification of biomarkers that can predict response to N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. This could help to identify patients who are most likely to benefit from treatment with N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. Another area of research is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide. For example, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to synergize with DNA-damaging agents such as cisplatin and gemcitabine. Finally, further studies are needed to determine the safety and efficacy of N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide in humans, and to optimize dosing and treatment regimens.
Synthesemethoden
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide can be synthesized through a multi-step process starting with commercially available 3,4-dimethylaniline. The first step involves the reaction of 3,4-dimethylaniline with ethyl chloroformate to form the intermediate ethyl 3,4-dimethylcarbamate. The intermediate is then reacted with cyclopropylmethylamine to form the final product, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells with high levels of ribosome biogenesis, such as those found in hematological malignancies and solid tumors. N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has been shown to disrupt ribosome biogenesis, leading to the activation of the p53 pathway and induction of DNA damage in cancer cells. In preclinical studies, N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide has demonstrated efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-10-5-6-14(9-11(10)2)15(17)16(4)12(3)13-7-8-13/h5-6,9,12-13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOAXLZKFGSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C(C)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

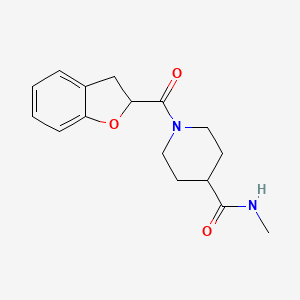
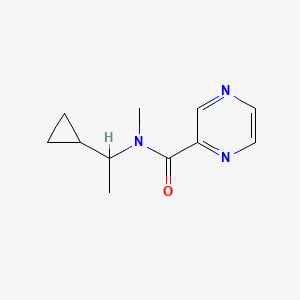
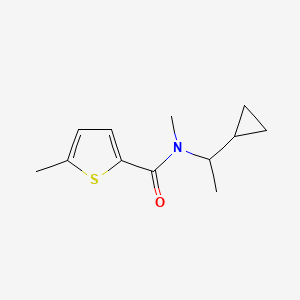
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
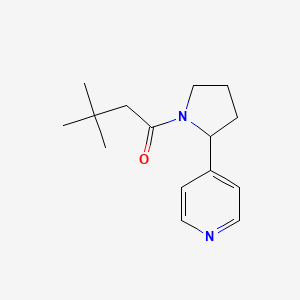
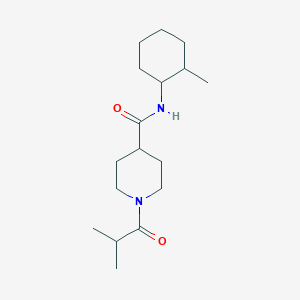
![1-[3-(dimethylamino)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7493709.png)
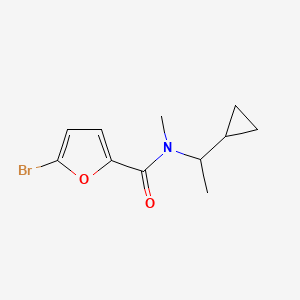
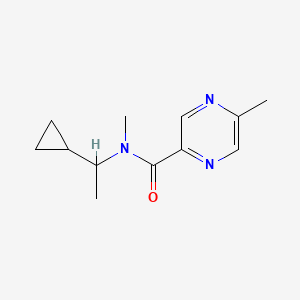
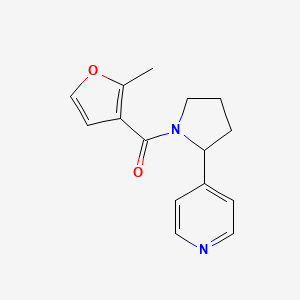
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
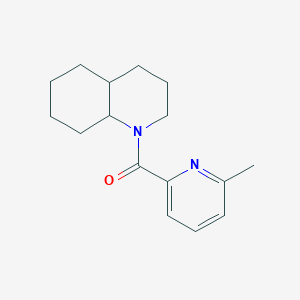
![3-cyclopropyl-5-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7493763.png)